![molecular formula C15H13F3O2 B2594980 2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone CAS No. 479499-02-0](/img/structure/B2594980.png)
2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Molecular Structure and Synthesis
- The study of molecular and crystal structure through single crystal X-ray diffraction reveals insights into the configuration and conformation of similar cyclohexanone derivatives, highlighting the importance of conjugation in these molecules (Golikov et al., 2006).
- Research on the synthesis and characterization of cyclohexanone derivatives, including spectral and thermal properties, supports their use in developing materials with potential optical applications (Meenatchi et al., 2014).
Biological Activities
- The design and synthesis of benzylidene cyclohexanone derivatives have been investigated for their analgesic and anti-inflammatory properties, suggesting their potential as nonsteroidal anti-inflammatory agents (Liu et al., 2013).
- Another study on bis benzylidene cyclohexanone derivatives reports on their synthesis, structure, and biological activities, including α-glucosidase inhibitory activity and antileishmanial properties, indicating their potential in medicinal chemistry (Lotfy et al., 2017).
Optical and Material Science Applications
- Investigations into the optical properties of phosphinimine derivatives containing benzylidene cyclohexanone suggest their utility as reversible optical pH indicators due to their color and fluorescence responses to pH changes (Xu et al., 2013).
- Synthesis and study of liquid crystal behavior of bis(benzylidene)cyclohexanone derivatives showcase their semectic thermotropic liquid crystal properties, further expanding their application in material science (Xi, 2009).
properties
IUPAC Name |
(2E)-2-benzylidene-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)14(20)12-8-4-7-11(13(12)19)9-10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWBMTTZEOAUDY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C(=O)/C(=C/C2=CC=CC=C2)/C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

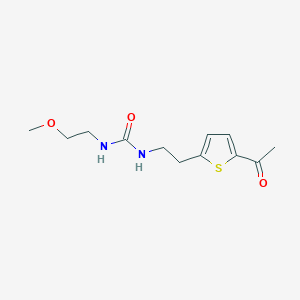
![3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2594899.png)

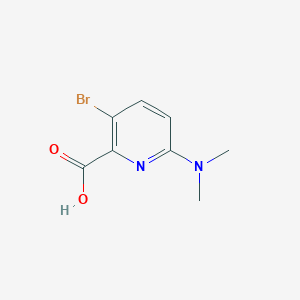
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2594905.png)

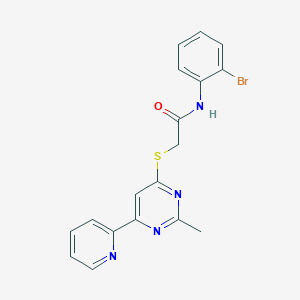
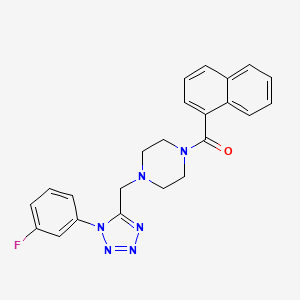
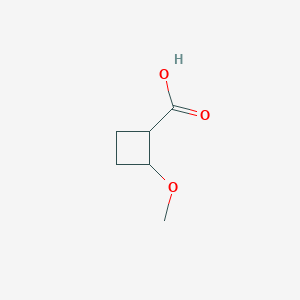

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2594915.png)
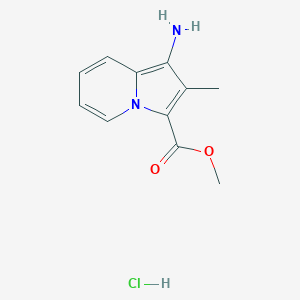
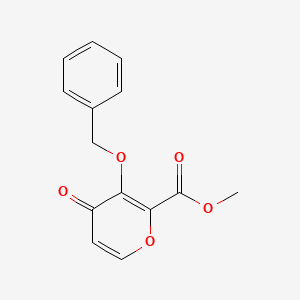
![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]propanamide](/img/structure/B2594920.png)